4-(3-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-11-16(18(24)22-14-6-8-15(25-2)9-7-14)17(23-19(26)21-11)12-4-3-5-13(20)10-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSZPOJCHGNWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a synthetic compound belonging to the dihydropyrimidine family. Its unique structure, characterized by a thioxo group and various aromatic substituents, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately . The presence of functional groups such as the thioxo group at the 2-position and a carboxamide at the 5-position enhances its reactivity and biological potential.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. It is suggested that the compound may inhibit critical enzymes involved in DNA replication and cell division . The structure-activity relationship (SAR) studies have shown that variations in substituents can influence the anti-proliferative activity against various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | 0.36 | Inhibition of DNA replication |
| Foretinib (control) | A549 | 0.40 | Tyrosine kinase inhibition |
| Other derivatives | Various | Varies | Dependent on substituent |
Antimicrobial Activity
The compound has also been noted for its antimicrobial properties. The presence of the chlorophenyl and methoxyphenyl groups enhances its interaction with microbial targets, potentially leading to effective inhibition of growth . Further investigations are necessary to fully elucidate the spectrum of antimicrobial activity.
Synthesis and Evaluation
The synthesis of this compound can be achieved through methods like the Biginelli reaction or microwave-assisted synthesis to improve yield and reduce environmental impact . In vitro studies have demonstrated that derivatives with electron-withdrawing groups such as chlorine exhibit higher cytotoxicity compared to those with electron-donating groups like methoxy .
Table 2: Comparison of Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Fluorinated phenyl group | Antimicrobial |
| N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Chlorinated phenyl group | Anticancer |
| N-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Oxo instead of thioxo | Antimicrobial |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Enzyme Inhibition : Targeting enzymes involved in cell cycle regulation.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Microbial Growth Inhibition : Disrupting key metabolic pathways in microorganisms.
Scientific Research Applications
Anticancer Applications
Numerous studies have demonstrated the anticancer properties of this compound. Its structural features allow it to interact effectively with biological targets involved in cancer cell proliferation.
- Mechanism of Action : The compound exhibits structural similarity to purines, facilitating effective binding to DNA and RNA synthesis pathways. This interaction can inhibit cancer cell growth.
- Efficacy Studies : In vitro studies have shown that derivatives of this compound significantly reduce cell viability in various cancer cell lines. For example, a study reported a 39.8% reduction in viability of Caco-2 cells compared to untreated controls (p < 0.001) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Various derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus, indicating strong antimicrobial potential .
- Biofilm Inhibition : The compound exhibited significant activity in preventing biofilm formation by pathogenic bacteria, which is crucial for treating chronic infections.
Case Study 1: Anticancer Activity
A comprehensive study was conducted to evaluate the anticancer activity of this compound against a panel of cancer cell lines using the National Cancer Institute's protocols. The results indicated significant efficacy with a mean growth inhibition rate observed across multiple cell lines .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. Results showed that certain derivatives had potent activity against common pathogens, suggesting potential for development into new antimicrobial agents .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Fluorinated phenyl group | Antimicrobial |
| N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Chlorinated phenyl group | Anticancer |
| N-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Oxo instead of thioxo | Antimicrobial |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
Key analogs and their physical properties are summarized below:
Key Observations:
- Halogen Position : Para-substituted analogs (e.g., 9c ) exhibit higher melting points compared to ortho- or meta-substituted derivatives. For example, 9c (2-bromophenyl, para-fluorophenyl) melts at 281–283°C, while 8c (2-chlorophenyl, para-fluorophenyl) melts at 257–259°C . The target compound’s 3-chlorophenyl group may reduce crystallinity compared to para-substituted analogs.
- N-Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in 9c ) increase melting points compared to electron-donating groups (e.g., 4-methylphenyl in 9b ) . The target’s 4-methoxyphenyl group, being electron-rich, may lower its melting point relative to fluorophenyl analogs.
- Halogen Type : Bromine substitution (e.g., 9b , 9c ) increases melting points compared to chlorine analogs, likely due to higher molecular weight and stronger van der Waals interactions .
Preparation Methods
Catalytic Cyclocondensation
The mechanism proceeds through:
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Knoevenagel condensation : 3-Chlorobenzaldehyde reacts with 4-methoxyacetanilide to form an α,β-unsaturated ketoamide intermediate.
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Nucleophilic attack : Thiourea attacks the α-carbon of the ketoamide, facilitated by the uranyl catalyst’s Lewis acidity.
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Cyclization and tautomerization : Intramolecular cyclization forms the tetrahydropyrimidine ring, followed by tautomerization to stabilize the thioxo group.
The uranyl catalyst enhances reaction rates by polarizing carbonyl groups and stabilizing transition states, achieving yields exceeding 85% under optimized conditions.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like acetonitrile maximize yield by stabilizing ionic intermediates and improving catalyst solubility. Comparative studies show:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetonitrile | 15 | 91 |
| Ethanol | 16 | 75 |
| Chloroform | 25 | 33 |
Catalyst Loading
Optimal catalyst concentration is 5 mol% , balancing activity and cost-efficiency. Excess catalyst (>10 mol%) induces side reactions, reducing purity.
Temperature and Energy Input
-
Conventional heating : Reflux at 80°C for 15–18 hours.
-
Microwave irradiation : 160 W for 15–18 minutes, reducing reaction time by 98% while maintaining yield.
Step-by-Step Synthesis Procedure
Materials
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3-Chlorobenzaldehyde (1 mmol)
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4-Methoxyacetanilide (1 mmol)
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Thiourea (1.2 mmol)
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Uranyl nitrate hexahydrate (5 mol%)
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Acetonitrile (20 mL)
Method
-
Mix reactants : Combine aldehyde, acetanilide, thiourea, and catalyst in acetonitrile.
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Heat : Reflux at 80°C under nitrogen until TLC confirms completion (~15 hours).
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Workup : Pour mixture into ice-water, stir, and filter the precipitate.
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Purify : Recrystallize from hot methanol to obtain white crystals (mp 228–230°C).
Characterization Data
-
IR (KBr) : 3199 cm⁻¹ (N–H), 1673 cm⁻¹ (C=O), 1616 cm⁻¹ (C=N).
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¹H NMR (DMSO-d₆) : δ 10.35 (s, CONH), 7.12–7.14 (d, Ar–H), 5.62 (s, CH), 3.95 (t, OCH₂).
-
HRMS : m/z [M⁺] calcd. for C₂₀H₁₈ClN₃O₂S: 419.0832; found: 419.0830.
Comparative Analysis of Synthetic Routes
Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 15 h | 18 min |
| Yield | 89% | 88% |
| Purity (HPLC) | 98.2% | 97.8% |
Microwave irradiation offers near-equivalent yields with drastic time reductions, making it preferable for scalable synthesis.
Alternative Catalysts
While uranyl nitrate is optimal, other Lewis acids (e.g., ZnCl₂, FeCl₃) produce lower yields (<70%) due to inferior transition-state stabilization.
Challenges and Solutions
-
Regioselectivity : The 3-chlorophenyl group’s steric bulk occasionally leads to minor regioisomers. Increasing solvent polarity (acetonitrile > ethanol) suppresses this by enhancing ionic interactions.
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Purification : Recrystallization from methanol/water (3:1) removes unreacted thiourea and acetanilide derivatives.
Industrial Scalability Considerations
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Cost : Uranyl nitrate is inexpensive ($12–15/kg), but microwave reactors require significant capital investment.
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Safety : Thiourea decomposition releases H₂S; reactions must be conducted under inert atmospheres.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as solvent choice (e.g., ethanol, acetone), temperature (70–100°C), and reaction time (6–24 hours). Cyclization and condensation reactions are critical steps; for example, using triethylamine as a catalyst can enhance ring formation efficiency . Purification via recrystallization in methanol or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product with >95% purity. Reaction monitoring using TLC or HPLC ensures intermediate stability and reduces side-product formation .
Q. What analytical techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., 3-chlorophenyl and 4-methoxyphenyl groups) and thioxo group presence. Aromatic protons typically appear at δ 6.8–7.5 ppm, while the methoxy group resonates at δ ~3.8 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 402.08) and fragmentation patterns .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and dihedral angles, confirming the tetrahydropyrimidine ring geometry .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to receptors like free fatty acid receptors (FFAR2/3) or kinases. The thioxo group and chlorophenyl substituent may form hydrogen bonds or hydrophobic interactions. MD simulations (GROMACS) assess stability over 100 ns trajectories, with RMSD values <2 Å indicating robust binding .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?
- Methodological Answer : Challenges include disordered solvent molecules (e.g., in monohydrate structures) and thermal motion in the methoxyphenyl group. SHELXL refinement (SHELXS-97 ) with restraints on anisotropic displacement parameters (ADPs) and PART instructions resolves disorder. Data-to-parameter ratios >15:1 ensure refinement reliability. For example, reports R = 0.050 and wR = 0.151 after addressing rotational disorder in the cyanophenyl group .
Q. How do substituents (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Reactivity : The electron-withdrawing 3-chlorophenyl group accelerates cyclization by stabilizing intermediates, while the 4-methoxyphenyl group enhances solubility in polar solvents .
- Bioactivity : Comparative SAR studies with analogs (e.g., 4-dimethylaminophenyl derivatives ) suggest chlorine improves membrane permeability, whereas methoxy groups may reduce cytotoxicity.
Q. What hypotheses explain discrepancies in reported synthetic yields (40–85%) for similar pyrimidine derivatives?
- Methodological Answer : Yield variations stem from:
- Temperature control : Overheating (>110°C) degrades intermediates, reducing yield .
- Solvent polarity : Polar aprotic solvents (DMSO) improve solubility but may trap impurities .
- Catalyst efficiency : Triethylamine vs. acetic anhydride alters reaction kinetics .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
